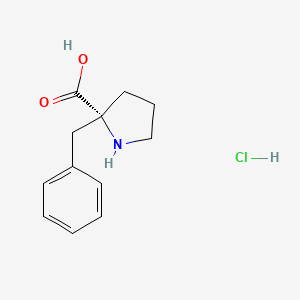

2-Benzyl-L-proline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJFGQFCBZKRU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375937 | |

| Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86116-84-9 | |

| Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Chiral Proline Derivatives

The importance of chirality in science cannot be overstated. In medicinal chemistry, the three-dimensional structure of a drug molecule is critical as it dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. nih.govgoogle.com A slight change in stereochemistry can lead to significant differences in pharmacological activity, with one enantiomer of a drug potentially being therapeutic while the other is inactive or even harmful. nih.govacs.org This has driven a significant trend in medicinal chemistry towards the development of single-enantiomer drugs to improve efficacy and reduce potential side effects. acs.org

Proline and its derivatives have become central to the field of asymmetric organocatalysis, a branch of chemistry that uses small, chiral organic molecules to catalyze chemical reactions enantioselectively. guidechem.comnih.gov This approach is often considered a "green" alternative to traditional metal-based catalysts. consensus.app The unique, rigid five-membered ring of proline provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. thermofisher.comnih.gov Its secondary amine can form key reactive intermediates such as enamines or iminium ions with carbonyl compounds, while the carboxylic acid group can act as a Brønsted acid or participate in hydrogen bonding to orient the reactants. guidechem.comconsensus.app This bifunctional nature allows proline to act as a "simplest enzyme," facilitating a variety of important chemical transformations with high stereoselectivity. nih.gov

The ability of proline derivatives to catalyze reactions like aldol (B89426) condensations, Mannich reactions, and Michael additions with high enantioselectivity has made them indispensable tools in the synthesis of chiral molecules. guidechem.comnih.gov

Benzyl Substituted Prolines: Tailored Scaffolds for Asymmetric Synthesis

While L-proline itself is a powerful catalyst, chemists continuously seek to modify its structure to enhance its reactivity, selectivity, and applicability in different chemical environments. The introduction of substituents onto the proline ring is a key strategy for achieving this. Benzyl-substituted prolines, in particular, have emerged as important chiral scaffolds. The benzyl (B1604629) group, a phenylmethyl substituent, can introduce beneficial steric and electronic properties to the proline framework.

For instance, the strategic placement of a benzyl group can significantly influence the conformational preferences of the proline ring and its derivatives. In organocatalysis, this can translate to enhanced stereocontrol. An example is the development of protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide, which has proven to be a highly enantioselective catalyst for asymmetric direct aldol (B89426) reactions. acs.org In this catalyst, the benzyl group contributes to the stereoselectivity of the reaction. acs.org Furthermore, the benzyl group in certain proline-based metal complexes can engage in π-stacking interactions, which help to create a more rigid and defined chiral environment around a metal center, thereby improving stereoselective outcomes in reactions.

The incorporation of a benzyl group at the C2 (or α) position, as in 2-Benzyl-L-proline, creates a quaternary stereocenter, a structural motif found in many biologically active compounds. These α-substituted prolines are valuable as conformationally restricted amino acid mimics, which can be incorporated into peptides to study and control their secondary structures, such as β-turns and polyproline helices. consensus.app The synthesis of such constrained analogs is of great interest for the development of new therapeutics. guidechem.com

A Historical Look at the Synthesis of 2 Benzyl L Proline Systems

Enantioselective Synthesis Pathways to this compound

Achieving enantioselectivity in the synthesis of this compound is paramount. The primary strategies involve either starting with the chiral pool of L-proline and controlling the introduction of the benzyl (B1604629) group or constructing the pyrrolidine ring through a stereocontrolled cyclization process.

The direct alkylation of proline enolates is a prominent strategy for creating α-substituted proline derivatives. A key concept in this area is the "self-reproduction of chirality," where a chiral auxiliary derived from L-proline is used to direct the stereochemistry of the alkylation, after which the auxiliary can be cleaved to yield the desired product, effectively regenerating the chiral information. nih.govacs.org

This process typically involves the following steps:

Formation of a Chiral Proline Derivative: L-proline is converted into a rigid, bicyclic derivative, such as a Seebach oxazolidinone. nih.gov This locks the conformation and provides a basis for stereocontrol.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a chiral lithium enolate. The geometry of this enolate is critical for the stereochemical outcome. nih.govuwo.ca

Stereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, benzyl bromide. The existing chirality of the oxazolidinone directs the benzyl group to attack from the less sterically hindered face of the enolate, leading to a product with high diastereoselectivity. nih.govuwo.ca

Hydrolysis: The oxazolidinone auxiliary is removed by hydrolysis to yield the final α-benzylated proline product.

The diastereoselectivity of this alkylation is highly dependent on factors such as the N-protecting group (e.g., Boc vs. Benzoyl) and the specific reaction conditions employed. nih.gov

An alternative to direct alkylation is the construction of the pyrrolidine ring itself through an intramolecular cyclization reaction. This approach builds the desired stereochemistry into the acyclic precursor, which then cyclizes to form the target ring system.

Key strategies include:

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of azomethine ylides with electron-deficient alkenes to form polysubstituted pyrrolidines. nih.govsciforum.net Chiral oxazinones derived from amino acids can be used as precursors for chiral azomethine ylides. When reacted with an appropriate dipolarophile in the presence of an aldehyde, they can generate functionalized proline derivatives with high diastereoselectivity. sciforum.net

Copper-Catalyzed Cascade Cyclization: A highly innovative and diastereoselective pathway to functionalized proline derivatives involves a copper(I)-catalyzed reaction between CF₃-substituted 1,6-allenynes and tosylazide. nih.govmdpi.com This process proceeds through a complex cascade involving a [3+2] cycloaddition, a ketenimine rearrangement, and an Alder-ene cyclization to build the substituted pyrrolidine framework with high diastereoselectivity. mdpi.combohrium.com

Radical Cyclization: Radical cyclization of precursors like 7-substituted-6-aza-8-bromooct-2-enoates can form substituted piperidines, and similar principles can be applied to pyrrolidine synthesis. The choice of radical initiator and mediator, such as using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of tributyltin hydride (TBTH), can significantly enhance the diastereoselectivity of the cyclization. organic-chemistry.org

The use of a substoichiometric amount of a chiral catalyst to control the stereochemistry of the benzylation step is a highly efficient and modern approach.

Organocatalysis: Proline and its derivatives are themselves powerful organocatalysts. nih.govresearchgate.net While often used to catalyze reactions on other molecules, related principles can be applied to the synthesis of proline analogs. For instance, the aminocatalyzed α-alkylation of aldehydes with benzyl bromides using sterically demanding proline-derived catalysts proceeds with high enantioselectivity. nih.gov This highlights the potential for developing a catalytic system where a chiral amine catalyst generates a reactive enamine from a proline precursor that can then be benzylated asymmetrically.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts (PTCs), such as N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids, are effective in creating a chiral environment for reactions. usm.edu These catalysts can ferry an enolate from an aqueous or solid phase into an organic phase containing the electrophile (benzyl bromide), facilitating an asymmetric alkylation. This method has been explored for the synthesis of benzyl-substituted malonic acid esters and provides a viable strategy for the asymmetric synthesis of 2-benzyl-proline. usm.edu

Metal-Based Catalysis: Chiral ligands coordinated to a metal center can create a chiral pocket that directs the approach of reactants. The use of (-)-sparteine (B7772259) as a chiral ligand in the metalation and rearrangement of N-silylamines to form α-amino silanes demonstrates the power of this approach to set a new stereocenter α to a nitrogen atom with excellent enantiomeric excess. nih.gov

Development of Diastereoselective Synthetic Routes

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several synthetic routes to proline derivatives have been developed with exceptional diastereocontrol.

A standout example is the copper(I)-catalyzed cascade reaction of allenynes with azides. mdpi.comnih.gov This method provides access to highly functionalized and substituted proline derivatives as single diastereomers in good yields. The reaction proceeds through a proposed pathway involving the formation of a copper triazolide, rearrangement to a ketenimine, and subsequent intramolecular Alder-ene cyclization. bohrium.com The complexity of the transformation allows for the precise construction of multiple stereocenters in a single, highly diastereoselective step.

The table below summarizes the results for a diastereoselective synthesis of proline derivatives using this cascade reaction, illustrating the effectiveness of the methodology. mdpi.com

| Entry | Allenyne Precursor | Azide | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allenyne 2a | Tosylazide | 71 | >95:5 |

| 2 | Allenyne 2b | Tosylazide | 65 | >95:5 |

Table based on data from Fokin, et al. The reaction involves Cu(I)-catalyzed cyclization to form highly substituted proline frameworks. mdpi.com

Similarly, the diastereoselectivity of direct alkylation of proline enolates is well-documented and can be controlled by the choice of N-protecting group, base, and additives, allowing for the selective synthesis of either cis- or trans-substituted products relative to the carboxylate group. nih.gov

Green Chemistry Principles in this compound Synthesis

While specific literature on green synthetic routes for this compound is limited, the principles of green chemistry can be applied to the established synthetic methodologies. Green chemistry focuses on reducing waste, using less hazardous materials, and improving energy efficiency. rsc.orgunibo.it

Key green approaches applicable to this synthesis include:

Catalysis: The use of organocatalysis and phase-transfer catalysis (as discussed in 2.1.3) is inherently green as it avoids the use of stoichiometric amounts of chiral auxiliaries, which improves atom economy. wordpress.com

Biocatalysis: Engineered enzymes, such as threonine aldolases or amino acid dehydrogenases, offer highly selective and environmentally benign routes to chiral amino acids. acs.orgnih.gov Developing a biocatalyst capable of the asymmetric synthesis of 2-benzyl-proline from simple precursors represents a significant green chemistry goal.

Renewable Feedstocks: Long-term green strategies involve synthesizing amino acids from renewable biomass instead of petroleum-based starting materials, a field of growing interest. rsc.org

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents.

Aqueous Synthesis: Performing reactions in water is a primary goal of green chemistry. The synthesis of indole (B1671886) derivatives via palladium-catalyzed cyclization has been successfully demonstrated in an aqueous micellar medium using the surfactant TPGS-750-M. mdpi.com This technology could potentially be adapted for cyclization strategies (2.1.2) or palladium-catalyzed coupling reactions to form the proline ring or introduce the benzyl group. L-proline itself is often used as a catalyst in aqueous multicomponent reactions, highlighting the compatibility of such systems with proline-based chemistry.

Solvent-Free Reactions: Certain reactions can be run under solvent-free conditions, for example by grinding the reactants together, which dramatically reduces waste. Ramachary described a one-pot, solvent-free four-component process for synthesizing dialkylated cyano esters, demonstrating the feasibility of complex C-C bond formations without a bulk solvent. wordpress.com Applying this concept to the alkylation of a proline derivative with benzyl bromide could offer a significant green advantage.

Catalyst Reusability and Sustainability Assessments

The greenness and economic viability of synthesizing this compound are heavily influenced by the efficiency and reusability of the catalysts employed. Modern synthetic chemistry emphasizes the development of sustainable processes, where catalyst recovery and reuse are paramount.

Organocatalysis, using molecules like L-proline and its derivatives, has emerged as an environmentally benign alternative to metal-based catalysis. tandfonline.comresearchgate.net Research has demonstrated that simple L-proline can be recovered and reused for at least three subsequent reaction cycles without a significant drop in product yield. tandfonline.com The recovery process often involves simple filtration and washing, as the catalyst's solubility properties can be exploited for separation. tandfonline.com

To further enhance reusability, heterogeneous catalysts have been developed by immobilizing proline derivatives on solid supports.

Examples of Reusable Proline-Based Catalysts:

Zn(L-proline)₂: This organometallic complex has been used as an efficient, mild, and reusable Lewis acid catalyst for various multi-component reactions. Studies show it can be recovered and reused for up to six consecutive runs with no significant loss of catalytic activity. researchgate.netresearchgate.net

Magnetic Nanoparticle-Supported Catalysts: A proline analogue immobilized on an amino-functionalized magnetic γ-Fe₂O₃@SiO₂ core-shell structure has been developed. This design facilitates easy catalyst recovery using an external magnet and has demonstrated excellent reusability for five consecutive cycles. mdpi.com

Polyoxometalate-Grafted Catalysts: A bifunctional catalyst created by grafting L-proline onto an Mn-Anderson polyoxometalate (L-Pro-Mn-Anderson) combines the advantages of both organic and inorganic catalytic functions, showing high yields and potential for reuse in green synthesis. rsc.org

| Catalyst System | Recovery Method | Number of Cycles | Activity/Yield Retention | Reference |

| L-Proline (organocatalyst) | Water extraction, evaporation | 3+ | No significant decrease | tandfonline.com |

| Zn(L-proline)₂ | Filtration | 6 | No significant decrease in activity | researchgate.net |

| Prn/Fe₂O₃@SiO₂ | Magnetic separation | 5 | Excellent reusability | mdpi.com |

Sustainability is also quantified using metrics like Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. In the large-scale synthesis of a structurally similar compound, trans-4-trifluoromethyl-L-proline, process optimization led to a significant PMI reduction of approximately 50%, showcasing the impact of sustainable manufacturing practices. acs.org

Industrial Scalability Considerations for this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges focused on safety, cost, control, and throughput. The successful large-scale production of complex chiral molecules relies on robust and highly optimized processes. acs.org

Key considerations for industrial scalability include:

Process Optimization and Control: Minor variations in reaction conditions can have a major impact on yield and purity at scale. For instance, in the manufacturing of a related substituted proline, the choice of base for quenching (switching from sodium carbonate to a milder sodium bicarbonate solution) was critical to prevent epimerization and maintain the integrity of the stereocenter. acs.org

Purification Methods: Achieving high purity (e.g., >99%) on an industrial scale requires efficient and scalable purification techniques. Methods such as vacuum distillation to perform solvent swaps and control water content, followed by controlled crystallization, are common. acs.org The final product is often isolated as a stable, crystalline solid, which is easier to handle and store.

Solvent and Reagent Management: Industrial processes prioritize the use of fewer, safer, and more cost-effective solvents and reagents. Patents for similar compounds often detail the use of solvents like dichloroethane or toluene (B28343) and specify optimal ratios and conditions for operations like azeotropic distillation to remove water. acs.orggoogle.com

Role of this compound as a Chiral Catalyst and Ligand

This compound functions as a bifunctional organocatalyst, a characteristic it shares with its parent amino acid, L-proline. libretexts.org The catalytic activity stems from the presence of both a secondary amine and a carboxylic acid group. The secondary amine is crucial for the formation of nucleophilic enamine or electrophilic iminium ion intermediates, which are central to many organocatalytic transformations. libretexts.orgresearchgate.net The carboxylic acid group, in its protonated or deprotonated state, can act as a Brønsted acid or base, participating in proton transfer steps that are often key to the catalytic cycle and stereochemical control.

In its role as a chiral ligand, this compound can coordinate with metal centers to form chiral metal complexes. These complexes can then catalyze a variety of asymmetric reactions. The stereochemistry of the proline backbone, with its defined (S)-configuration at the α-carbon, creates a chiral environment around the metal center, influencing the enantioselectivity of the catalyzed reaction. The benzyl group at the C-2 position adds a significant steric and electronic component to this chiral environment.

Stereochemical Influence of the C-2 Benzyl Moiety on Reaction Pathways

The introduction of a benzyl group at the C-2 position of the proline ring has a profound impact on the stereochemical outcome of the reactions it catalyzes. This substituent exerts its influence primarily through steric interactions. In the transition states of catalytic cycles, the bulky benzyl group can effectively shield one face of the reactive intermediate, directing the approach of the substrate to the less hindered face.

For instance, in an aldol reaction proceeding through an enamine intermediate, the benzyl group would be positioned to influence the facial selectivity of the enamine's attack on the aldehyde. The preferred transition state will be the one that minimizes steric clash between the benzyl group, the reactants, and other parts of the catalyst. This steric directing effect is a powerful tool for controlling the absolute configuration of the newly formed stereocenter in the product.

Furthermore, the benzyl group can engage in non-covalent interactions, such as π-stacking with aromatic substrates, which can further stabilize certain transition state geometries and enhance stereoselectivity. The interplay of these steric and electronic factors arising from the C-2 benzyl moiety is a key determinant of the catalyst's stereodirecting capabilities.

Reaction Kinetic Studies of this compound-Mediated Transformations

While specific kinetic data for reactions catalyzed by this compound are not extensively reported, general principles from studies of L-proline catalysis can be applied. The rate of proline-catalyzed reactions is influenced by several factors, including catalyst loading, substrate concentrations, solvent polarity, and the presence of additives.

The rate-determining step in many proline-catalyzed reactions is often the formation of the enamine or iminium ion intermediate, or the subsequent C-C bond-forming step. The presence of the electron-donating benzyl group at the C-2 position could potentially influence the nucleophilicity of the secondary amine, thereby affecting the rate of enamine formation. However, the steric bulk of the benzyl group might also hinder the approach of the substrate, potentially slowing down the reaction rate compared to unsubstituted proline.

A hypothetical kinetic profile for a this compound-catalyzed aldol reaction might show a first-order dependence on the concentration of the catalyst and the aldehyde, and a zero-order dependence on the ketone at high concentrations, consistent with the formation of an enamine intermediate as the rate-limiting step.

Table 1: Hypothetical Kinetic Parameters for a this compound-Catalyzed Aldol Reaction

| Parameter | Value | Condition |

| Reaction Order (Catalyst) | 1 | [Aldehyde] and [Ketone] are constant |

| Reaction Order (Aldehyde) | 1 | [Catalyst] and [Ketone] are constant |

| Reaction Order (Ketone) | 0 | At high [Ketone] |

| Rate Constant (k) | Varies | Dependent on temperature and solvent |

Elucidation of Catalytic Cycles and Intermediate Species

The catalytic cycles involving this compound are analogous to those established for L-proline. libretexts.orgresearchgate.net Two primary catalytic cycles are the enamine cycle for reactions involving ketone or aldehyde donors, and the iminium cycle for reactions with α,β-unsaturated carbonyl compounds.

Enamine Catalysis:

Enamine Formation: The secondary amine of this compound condenses with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. The C-2 benzyl group would be present on this key intermediate.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde), forming a new C-C bond and a new stereocenter. The stereochemistry of this step is directed by the chiral environment created by the catalyst, particularly the steric influence of the benzyl group.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the this compound catalyst.

Iminium Catalysis:

Iminium Ion Formation: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This lowers the LUMO of the enone system, activating it for nucleophilic attack.

Nucleophilic Addition: A nucleophile adds to the β-position of the iminium ion.

Hydrolysis and Catalyst Regeneration: Hydrolysis of the resulting enamine releases the product and the catalyst.

The key intermediate species in these cycles, the enamine and iminium ions derived from this compound, are rendered chiral by the inherent stereochemistry of the proline ring and are sterically biased by the C-2 benzyl substituent.

Comparative Mechanistic Analyses with Other Proline-Derived Chiral Organocatalysts

To understand the unique contributions of the 2-benzyl substituent, it is instructive to compare the mechanistic features of this compound with other proline-derived catalysts.

L-Proline: The parent catalyst, L-proline, lacks a substituent at the C-2 position. researchgate.net While effective, its stereodirecting ability can be limited in some reactions. The absence of a bulky group at C-2 means that facial discrimination in the transition state is less pronounced compared to its 2-substituted derivatives.

4-Hydroxy-L-proline: The hydroxyl group at the C-4 position can participate in hydrogen bonding interactions, which can help to organize the transition state and enhance stereoselectivity. This provides a different mode of stereochemical control compared to the steric bulk of the 2-benzyl group.

5-Pyrrolidin-2-yl-1H-tetrazole (Pro-Tet): This catalyst features a tetrazole ring, which acts as a carboxylic acid isostere. The increased acidity of the tetrazole proton can lead to faster catalytic turnover and different reactivity profiles compared to proline and its 2-benzyl derivative.

Table 2: Comparative Analysis of Proline-Derived Catalysts

| Catalyst | Key Structural Feature | Primary Mode of Stereochemical Influence |

| L-Proline | Unsubstituted pyrrolidine ring | Inherent chirality of the proline backbone |

| This compound | Benzyl group at C-2 | Steric hindrance and potential π-interactions |

| 4-Hydroxy-L-proline | Hydroxyl group at C-4 | Hydrogen bonding |

| 5-Pyrrolidin-2-yl-1H-tetrazole | Tetrazole ring | Enhanced Brønsted acidity |

In essence, the 2-benzyl group of this compound introduces a significant steric element that is absent in unsubstituted proline, offering a powerful tool for enhancing and controlling stereoselectivity in organocatalytic reactions. Its mechanistic pathways, while rooted in the fundamental principles of proline catalysis, are uniquely modulated by the presence of this bulky substituent.

Applications of 2 Benzyl L Proline Hydrochloride in Asymmetric Synthesis

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds with precise control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. Organocatalysts derived from the chiral pool, such as L-proline, have revolutionized this area by providing an alternative to traditional metal-based catalysts. wikipedia.org They typically operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, guiding the approach of reactants to achieve high stereoselectivity. wikipedia.org

Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. In the context of organocatalysis, L-proline and its derivatives have been shown to effectively catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors like nitroolefins. organic-chemistry.org The catalytic cycle generally involves the formation of a chiral enamine from the ketone or aldehyde and the proline catalyst, which then attacks the β-carbon of the electron-deficient olefin. nih.gov

While a wide array of proline derivatives have been developed to enhance reactivity and selectivity, specific research detailing the use of 2-Benzyl-L-proline hydrochloride as a catalyst for the Michael reaction is not extensively documented in the available literature. organic-chemistry.orgscirp.orgresearchgate.net However, studies on related structures provide insight into how modifications of the proline ring can influence the reaction's outcome. For instance, proline-derived tetrazole and acylsulfonamide organocatalysts have been synthesized and shown to give superior results to proline itself in nitro-Michael reactions, offering higher yields and enantioselectivities, particularly in non-polar solvents where proline is less effective. organic-chemistry.org Similarly, β-proline derivatives with lipophilic substituents have been used to promote Michael reactions in water. nih.gov

The following table summarizes representative results for Michael additions catalyzed by L-proline derivatives, illustrating the general effectiveness of this class of catalysts.

| Catalyst | Donor | Acceptor | Solvent | Yield (%) | ee (%) |

| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 92 | 20 |

| Tetrazole Derivative 5 | Propanal | trans-β-Nitrostyrene | Toluene (B28343) | 87 | 99 |

| Acylsulfonamide Derivative | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 98 | 98 |

Data sourced from a study by Ley et al. on improved proline-derived catalysts. organic-chemistry.org

Aldol (B89426) and Knoevenagel Condensations

The aldol reaction is another vital C-C bond-forming reaction that creates β-hydroxy carbonyl compounds. L-proline is a renowned catalyst for direct asymmetric aldol reactions, proceeding through an enamine-based mechanism similar to that of the Michael addition. wikipedia.orgmdpi.com The proline catalyst reacts with a ketone donor to form a nucleophilic enamine, which then adds to an aldehyde acceptor. The stereochemical outcome is controlled by a well-defined, chair-like six-membered transition state involving the enamine, the aldehyde, and the carboxylic acid group of the proline catalyst. wikipedia.org

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group. L-proline has also been shown to be an effective catalyst for this transformation, often utilized for the synthesis of coumarins and other unsaturated compounds. researchgate.netresearchgate.net The catalytic action involves activation of the carbonyl compound and/or deprotonation of the active methylene compound.

A thorough review of scientific literature indicates that while L-proline and numerous derivatives are used for these condensations, specific studies employing This compound as the primary catalyst are not available. Research has focused on modifying the proline scaffold to improve catalytic activity and selectivity in various reaction media. For example, proline-modified polymers and silyloxy-proline derivatives have been developed and shown to be highly effective catalysts for aldol and Knoevenagel reactions, sometimes surpassing the efficacy of L-proline itself. udesc.brrsc.org

Below is a table showing typical results for proline-catalyzed aldol reactions.

| Catalyst | Ketone Donor | Aldehyde Acceptor | Solvent | Yield (%) | ee (%) |

| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 99 | 96 |

| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | 76 |

| tert-Butyldimethylsilyloxy-L-proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 99 | 93 |

Data compiled from studies on proline-catalyzed aldol reactions. mdpi.comresearchgate.net

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The use of organocatalysis has extended the reach of this reaction to asymmetric variants. L-proline and its derivatives can catalyze asymmetric Diels-Alder reactions by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. tcichemicals.com This activation lowers the LUMO of the dienophile and allows for a highly stereocontrolled [4+2] cycloaddition with a diene.

While the concept is well-established for L-proline and specific derivatives like MacMillan's catalysts, there is a lack of published research demonstrating the use of This compound as a catalyst for the Diels-Alder reaction. Mechanistic studies have focused on the role of the enamine formed from proline and a ketone, which can act as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions. beilstein-journals.org However, attempts to create a broadly applicable, proline-catalyzed aqueous Diels-Alder reaction have met with limited success. nih.gov

Glaser Reactions

The Glaser coupling is an oxidative coupling reaction of terminal alkynes to form symmetric diynes, typically using copper salts as catalysts. wikipedia.org A comprehensive search of the chemical literature reveals no instances of This compound , or L-proline itself, being used as a catalyst or ligand for the Glaser reaction or its modern variants like the Hay or Eglinton couplings. organic-chemistry.orgorganic-chemistry.org This type of transformation falls outside the typical reactivity modes of proline-based organocatalysis, which are centered on enamine and iminium ion intermediates.

Enantioselective Transformations Mediated by this compound

Beyond the canonical C-C bond-forming reactions, the principles of proline catalysis extend to other enantioselective transformations. However, the role of this compound in this context appears to be that of a synthetic target or building block, rather than a mediator of transformations for other substrates.

Asymmetric Alkylations and Arylations

The synthesis of α-substituted amino acids is of significant interest due to their presence in numerous biologically active molecules. 2-Benzyl-L-proline is a quaternary proline analogue, meaning it is substituted at the α-carbon. The synthesis of such compounds, rather than their use as catalysts, is where this molecule features in the literature. nih.gov

The preparation of α-alkyl or α-aryl prolines often involves the diastereoselective alkylation or arylation of a proline enolate equivalent. nih.gov In these methods, the parent L-proline is first converted into a derivative, for example, by protecting the nitrogen and activating the carboxylic acid as an ester. Deprotonation at the α-carbon generates a chiral, non-racemic enolate. This enolate can then react with an electrophile, such as benzyl (B1604629) bromide, to install the new substituent. The stereochemical outcome of this addition is directed by the inherent chirality of the proline ring and the reaction conditions. nih.gov

Several methods have been developed for the stereoselective synthesis of these quaternary prolines:

Self-Reproduction of Chirality: This method involves converting L-proline into a rigid bicyclic lactone. Deprotonation and subsequent alkylation occur with high diastereoselectivity, after which the parent α-substituted proline can be recovered. acs.org

Alkylation of Proline Esters: The direct alkylation of N-protected proline ester enolates is a common strategy. The choice of N-protecting group and reaction conditions can significantly influence the diastereoselectivity of the alkylation. nih.gov

Ring-Closing Metathesis: This strategy has been used to synthesize α-benzylproline from an acyclic precursor, where the stereocenter is set using oxazolidinone chemistry before the pyrrolidine (B122466) ring is formed. nih.gov

Therefore, This compound is best understood as a product of these enantioselective alkylation strategies, representing a chiral building block for further synthetic applications, such as in peptide synthesis or as a component of more complex molecular architectures. nih.gov

Enantioselective Hydroxyalkylation Reactions

While direct examples of this compound in enantioselective hydroxyalkylation reactions are not extensively detailed in the provided search results, the broader context of proline and its derivatives in asymmetric aldol-type reactions is well-established. L-proline itself is a renowned organocatalyst for direct asymmetric aldol reactions, a type of hydroxyalkylation. libretexts.org It is termed the "simplest enzyme" for its ability to catalyze these reactions with high stereoselectivity. libretexts.org This capability stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid, which allows it to form enamine and iminium intermediates. libretexts.org

The success of proline has spurred the development of modified chiral proline-derived catalysts to improve the selectivity of reactions like the intermolecular direct enantioselective aldol reaction. libretexts.org For instance, protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide has been developed as a highly enantioselective catalyst for the asymmetric direct aldol reaction between aromatic aldehydes and ketones. nih.gov This suggests that derivatives of proline, including those with benzyl modifications, are actively explored to enhance catalytic performance in carbon-carbon bond-forming reactions that result in hydroxylated products.

Utilization as a Chiral Auxiliary in Metal-Catalyzed Processes

This compound and its derivatives serve as crucial chiral auxiliaries in various metal-catalyzed processes, imparting stereocontrol in the formation of new chiral centers. The rigid structure of the proline ring, combined with the steric influence of the benzyl group, plays a significant role in directing the stereochemical outcome of these reactions.

Ni(II)-Schiff Base Complexes for Amino Acid Functionalization

Nickel(II) complexes incorporating Schiff bases derived from (S)-N-benzylproline are instrumental in the asymmetric synthesis of functionalized amino acids. beilstein-journals.orgresearchgate.net These complexes create a rigid chiral environment around the metal center, which is essential for high stereoselectivity. beilstein-journals.orgnih.gov The nickel atom typically displays a square-planar coordination geometry within these complexes. nih.gov

The rigidity of these Ni(II)-Schiff base complexes is largely determined by noncovalent interactions, particularly the π-stacking between the o-phenylene fragment of the Schiff base and the benzyl group of the proline derivative. beilstein-journals.org Stronger π-stacking interactions lead to more rigid complexes and, consequently, a greater energy difference between the diastereomeric products, which is crucial for reactions under thermodynamic control. beilstein-journals.org

Recent research has focused on modifying the ligand structure to enhance the complex's stability and stereodirecting ability. For example, the introduction of a bulky tert-butyl group to the phenylene fragment of an (S)-N-benzylproline-derived ligand was shown to increase dispersion interactions, leading to a more conformationally rigid Ni(II) complex and a higher level of thermodynamically controlled stereoselectivity. beilstein-journals.org This modification also improved the solubility of the ligand and its complexes, which is advantageous for scaling up reactions and isolating the functionalized amino acid products. beilstein-journals.org

Table 1: Selected Ni(II)-Schiff Base Complexes and their Properties

| Complex/Ligand | Key Structural Feature | Impact on Stereoselectivity | Reference |

|---|---|---|---|

| (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide Ni(II) complex | Bulky tert-butyl group on phenylene fragment | Increased conformational rigidity and higher thermodynamically controlled stereoselectivity | beilstein-journals.org |

| [Ni((S)-BBP-Gly)], [Ni((S)-BBP-L-Ser)], [Ni((S)-BBP-L-aaIm)] | Square-planar Ni(II) coordination | Rigid framework leads to enantioselectivity | nih.gov |

Copper(II) Complexes and Stereoselectivity

Copper(II) complexes involving N-benzyl-L-proline have been studied to understand and control stereoselectivity in processes like chromatographic separations of amino acids. rsc.org The formation constants of ternary complexes between copper(II), N-benzyl-L-proline, and another amino acid (in its D- or L-form) can explain the observed stereoselectivity. rsc.org Significant stereoselectivity has been noted in mixed systems containing proline and histidine. rsc.org

The structural flexibility and electronic properties of Cu(II) complexes with proline are of interest as they can model aspects of copper metalloproteins. nih.gov Quantum chemistry studies on Cu(L-proline)2 complexes indicate that the presence of explicit water molecules in the coordination sphere of the copper ion is critical for accurately describing the electronic properties of the system. nih.gov The geometry of these complexes, whether cis or trans, and the degree of hydration influence their structural and dynamic properties. nih.gov

Development of Advanced Catalytic Systems Incorporating this compound

The development of advanced catalytic systems often involves the integration of 2-benzyl-L-proline derivatives into more complex structures to achieve higher efficiency and selectivity. For example, N'-benzyl-N'-l-prolyl-l-proline hydrazide, a more elaborate derivative, has been shown to be a highly effective organocatalyst for direct asymmetric aldol reactions when protonated. nih.gov

Furthermore, research into mixed-ligand complexes, where a proline derivative might be one of several coordinating ligands, is an active area. researchgate.net These systems can exhibit enhanced versatility and catalytic activity. While not directly involving this compound, the principles of using mixed ligands to create specific coordination geometries and electronic properties are applicable to the design of new catalysts based on this scaffold. researchgate.netnih.gov The goal is to create catalysts with tunable reactivity, diverse coordination geometries, and favorable redox properties for a range of asymmetric transformations. researchgate.net

Derivatization Strategies and Analogue Development for 2 Benzyl L Proline Hydrochloride

Synthesis of Functionalized 2-Benzyl-L-proline Derivatives

The synthesis of functionalized derivatives of 2-Benzyl-L-proline is a cornerstone of its application in various scientific fields. nih.gov These synthetic efforts are primarily directed at two key regions of the molecule: the benzyl (B1604629) group and the pyrrolidine (B122466) ring.

Modification of the Benzyl Group for Tunable Electronic and Steric Effects

The benzyl group of 2-Benzyl-L-proline offers a versatile handle for introducing a wide array of substituents, thereby tuning the electronic and steric properties of the molecule. This allows for the optimization of interactions with biological targets or the modulation of the compound's physicochemical properties.

Strategies for modifying the benzyl group often involve the use of substituted benzyl halides or related electrophiles in the N-alkylation of the proline nitrogen. For instance, the synthesis of (S)-proline derivatives bearing 2,4,6-trimethyl-, 4-tert-butyl-, or pentamethylbenzyl substituents on the nitrogen atom has been reported. osi.lv These modifications introduce varying degrees of steric bulk, which can be crucial for influencing binding selectivity and metabolic stability. The general synthetic approach involves the reaction of L-proline with a substituted benzyl derivative in the presence of a base like potassium hydroxide. chemicalbook.com

The introduction of different substituents onto the phenyl ring of the benzyl group can significantly alter the electronic properties of the molecule. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) can be incorporated to modulate the pKa of the proline nitrogen and influence non-covalent interactions such as pi-stacking or hydrogen bonding. An engineered threonine aldolase (B8822740) has been utilized for the α-functionalization of benzylamines, demonstrating the potential for enzymatic methods to create diverse derivatives. nih.gov

Table 1: Examples of Benzyl-Modified 2-Benzyl-L-proline Analogues

| Substituent on Benzyl Group | Rationale for Modification | Potential Application |

|---|---|---|

| 2,4,6-trimethyl | Increased steric hindrance | Probing steric requirements of binding pockets |

| 4-tert-butyl | Enhanced lipophilicity and steric bulk | Improving membrane permeability |

| 4-methoxy | Electron-donating properties | Modulating electronic interactions |

Pyrrolidine Ring Modifications and Structural Analogues

Modification of the pyrrolidine ring of 2-Benzyl-L-proline provides another avenue for creating structural diversity and exploring structure-activity relationships. These modifications can range from the introduction of substituents at various positions of the ring to the synthesis of more complex, fused ring systems.

A key strategy for functionalizing the pyrrolidine ring involves the diastereoselective synthesis of highly substituted proline derivatives. nih.gov For example, copper(I)-catalyzed reactions have been employed to generate densely functionalized proline analogues. nih.gov The synthesis of the (2S,5R) stereoisomer of 5-benzylproline, where the benzyl substituent is at the δ-position, has been achieved in an enantiomerically pure form. rsc.org This was accomplished through the intramolecular cyclization of an acyclic precursor derived from L-phenylalanine. rsc.org

Furthermore, the development of phosphonic analogues of proline, such as diethyl (pyrrolidin-2-yl)phosphonates, represents a significant structural modification. These phosphoproline derivatives are considered bioisosteres of α-amino acids and have been synthesized through the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates.

Table 2: Research Findings on Pyrrolidine Ring Modifications

| Modification Strategy | Key Findings | Reference |

|---|---|---|

| Cu(I)-catalyzed cycloaddition | Efficient synthesis of densely functionalized proline derivatives in moderate to good yields and high diastereoselectivity. nih.gov | nih.gov |

| Intramolecular cyclization | Enantiomerically pure synthesis of the (2S,5R) stereoisomer of 5-benzylproline. rsc.org | rsc.org |

Chiral Spirolactams and Other Conformationally Restricted Derivatives

To further control the three-dimensional structure of 2-Benzyl-L-proline analogues, the synthesis of conformationally restricted derivatives, such as chiral spirolactams, has been explored. These rigid structures are of great interest in drug design as they can pre-organize the key pharmacophoric elements in a bioactive conformation, potentially leading to increased potency and selectivity.

The synthesis of a chiral spiranic aminochroman derivative from L-proline exemplifies this approach. nih.gov Such spirocyclic systems lock the geometry around the proline core, providing a rigid scaffold for the presentation of functional groups. The stereoselectivity in the formation of ternary complexes between copper(II), N-benzyl-L-proline, and other amino acids has also been studied, providing insights into the structural preferences of these systems. rsc.org

Incorporation into Peptide-Based Structures and Peptidomimetics

2-Benzyl-L-proline and its derivatives are valuable building blocks for the synthesis of peptides and peptidomimetics. valencelabs.co The constrained nature of the proline ring imparts unique structural features to peptide chains, influencing their secondary structure and proteolytic stability. nih.gov

The incorporation of N-benzyl-L-proline into a peptide sequence can induce specific turns or kinks, which can be critical for mimicking the bioactive conformation of a natural peptide or for disrupting protein-protein interactions. The benzyl group can also engage in specific hydrophobic or aromatic interactions within a receptor binding site. Proline-rich antimicrobial peptides (PrAMPs) that bind to the ribosome exemplify the importance of the proline scaffold in biological activity. nih.gov The synthesis of peptide analogues containing proline derivatives has been shown to improve antagonistic activity at nicotinic acetylcholine (B1216132) receptors. researchgate.net

Applications of 2-Benzyl-L-proline Hydrochloride Derivatives as Pharmaceutical Intermediates

Derivatives of this compound serve as crucial intermediates in the synthesis of a variety of pharmaceutical compounds. valencelabs.co Their utility stems from their ability to introduce a chiral, constrained proline moiety into a larger molecule, which is a common structural motif in many biologically active compounds.

For instance, these derivatives are used in the development of dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX), which are important targets for anti-inflammatory drugs. nih.gov The structural modifications of pyrrolidine-2,5-dione derivatives, which can be conceptually related to proline, have led to the discovery of new templates for COX-2 inhibitors. nih.gov L-proline benzyl ester hydrochloride is specifically mentioned as an intermediate for lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. cphi-online.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-proline |

| 2,4,6-trimethylbenzyl-proline |

| 4-tert-butylbenzyl-proline |

| pentamethylbenzyl-proline |

| L-proline |

| potassium hydroxide |

| (2S,5R)-5-benzylproline |

| L-phenylalanine |

| diethyl (pyrrolidin-2-yl)phosphonate |

| (3,4-dihydro-2H-pyrrol-2-yl)phosphonate |

| chiral spiranic aminochroman |

| copper(II) |

| N-benzyl-L-proline |

| L-proline benzyl ester hydrochloride |

| lisinopril |

Computational Chemistry and Structural Analysis of 2 Benzyl L Proline Hydrochloride Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions catalyzed by proline and its derivatives. nih.govnih.gov These computational studies are crucial for understanding how catalysts like 2-Benzyl-L-proline hydrochloride facilitate chemical transformations at a molecular level. The focus of such studies is often on identifying the key intermediates and, most importantly, the transition states that govern the rate and stereochemical outcome of the reaction. nih.govnih.gov

For proline-catalyzed reactions, such as the aldol (B89426) reaction, the mechanism is understood to proceed through an enamine intermediate. researchgate.netlongdom.org DFT calculations help to map out the potential energy surface of the reaction, identifying the lowest energy pathways. The accuracy of these predictions, particularly for relative activation energies of diastereomeric transition states, can be quite high, often with errors of less than 0.5 kcal/mol for stereoselectivities when using appropriate functionals and basis sets like B3LYP/6-31G(d). nih.gov

In the context of this compound, DFT studies would be instrumental in understanding the influence of the C2-benzyl group. This substituent is expected to create significant steric hindrance, which would, in turn, affect the stability of various transition state geometries. By calculating the energies of the possible transition states (e.g., those leading to syn and anti products, or R and S enantiomers), researchers can predict the diastereoselectivity and enantioselectivity of the catalyzed reaction. nih.gov The key is to analyze how the benzyl (B1604629) group interacts with the substrates in the transition state assembly, either through stabilizing or destabilizing non-covalent interactions.

Table 1: Representative DFT Functionals and Basis Sets for Proline Catalysis Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d,p) | Geometry optimization and energy calculations of transition states in aldol reactions. | researchgate.net |

| B3LYP | 6-311+G(2d,p) | Combined with IEFPCM for accurate J-coupling predictions in conformational analysis. | nih.gov |

| DLPNO-CCSD | def2-TZVPP | High-accuracy energy calculations for stereoisomer formation. | rsc.org |

Conformational Analysis of this compound and its Complexes

The catalytic activity and selectivity of proline derivatives are intrinsically linked to the conformation of the five-membered pyrrolidine (B122466) ring. researchgate.net This ring is not planar and exists in various puckered conformations, typically described as Cγ-endo (envelope) and Cγ-exo (twist). nih.gov The relative stability of these conformers, and the energy barrier between them, can significantly influence the orientation of the substrates in the transition state.

Furthermore, when this compound forms complexes with substrates during a reaction, the conformational landscape becomes even more complex. The interactions between the catalyst, its benzyl group, and the reacting molecules can induce conformational changes. Understanding these changes is critical for a complete picture of the catalytic cycle.

Molecular Docking and Ligand-Receptor Interaction Modeling

While often associated with drug discovery, molecular docking and ligand-receptor interaction modeling are also valuable for understanding organocatalysis, especially when the catalyst is designed to mimic an enzyme. researchgate.net In this context, the "receptor" can be a substrate or a part of the catalytic system itself. For this compound, docking studies could be used to model its interaction with aldehydes or ketones, the typical substrates in reactions it might catalyze.

These models can predict the most likely binding modes of the substrates to the catalyst, highlighting key intermolecular interactions such as hydrogen bonds, steric clashes, and π-stacking (potentially involving the benzyl group). nih.gov The insights from docking can provide a rational basis for the observed selectivity. For instance, if one substrate orientation is significantly more stable due to favorable interactions with the benzyl group, it would be predicted to be the dominant binding mode leading to the major product.

The process typically involves generating a 3D model of the this compound catalyst and then computationally "docking" the substrate molecules into its active site. The resulting poses are then scored based on their calculated binding energies, with lower energies indicating more favorable interactions.

Prediction of Enantioselectivity and Diastereoselectivity

A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. nih.govnih.gov For catalysts like this compound, this is achieved by comparing the energies of the various diastereomeric transition states that lead to different stereoisomeric products. The stereochemical outcome of the reaction is determined by the relative heights of the energy barriers for these competing pathways.

According to the Curtin-Hammett principle, the ratio of the products will be dependent on the difference in the free energies of the transition states (ΔΔG‡). This energy difference can be calculated with a good degree of accuracy using DFT. nih.gov For example, in an aldol reaction, there are typically four main transition states to consider, leading to the (R,R), (S,S), (R,S), and (S,R) products.

The benzyl group in this compound would play a critical role in differentiating the energies of these transition states. Its steric bulk would likely destabilize some transition state geometries more than others. By quantifying these energy differences, a theoretical prediction of the enantiomeric excess (ee) and diastereomeric ratio (dr) can be made. These predictions are not only valuable for understanding existing catalysts but also for the rational design of new catalysts with improved selectivity. nih.gov

Table 2: Factors Influencing Predicted Stereoselectivity

| Factor | Description | Computational Approach | Reference |

| Ring Puckering | The "up" or "down" conformation of the pyrrolidine ring affects transition state stability. | DFT energy calculations of different conformers. | researchgate.net |

| Steric Hindrance | The bulky substituent (e.g., benzyl group) can block certain approaches of the substrate. | Analysis of transition state geometries. | nih.gov |

| Hydrogen Bonding | Intramolecular hydrogen bonds can stabilize specific transition states. | DFT calculations to identify and quantify H-bonds. | nih.govnih.gov |

| Solvent Effects | The solvent can influence the relative energies of transition states. | Implicit or explicit solvent models in DFT calculations. | nih.gov |

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Reactions with 2-Benzyl-L-proline Hydrochloride

While L-proline itself is a celebrated organocatalyst, the focus for this compound has primarily been its role as a substrate or chiral building block. However, its structural framework presents opportunities for its use as a chiral auxiliary or ligand in novel catalytic systems. Research has established its utility as a chiral auxiliary in asymmetric reactions like the Diels-Alder reaction.

Future research is anticipated to explore its direct application as a precursor to more complex organocatalysts. By modifying the benzyl (B1604629) group or the proline ring, new catalysts can be designed for a range of asymmetric transformations. Drawing inspiration from studies where proline derivatives are grafted onto solid supports like mesoporous MCM-41 for aldol (B89426) reactions, researchers may develop heterogeneous catalysts based on 2-Benzyl-L-proline. researchgate.net Such an approach would combine the compound's inherent chirality with the benefits of catalyst recyclability, a key tenet of green chemistry. The development of these novel catalytic applications remains a promising, albeit less explored, frontier.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of complex chemical syntheses into continuous flow and automated platforms represents a significant leap in manufacturing efficiency, safety, and reproducibility. While specific studies detailing the use of this compound in flow chemistry are not yet prevalent, its properties make it an ideal candidate for such future applications.

The compound's stability as a hydrochloride salt and its high solubility in common organic solvents are advantageous for flow systems, minimizing issues like clogging and ensuring homogenous reaction conditions. Given its extensive use in solid-phase peptide synthesis (SPPS), which is a foundational principle of automated synthesis, the logical next step is its incorporation into fully automated flow-based peptide synthesizers. bris.ac.uk Future research will likely focus on developing and optimizing protocols for its use in continuous-flow coupling reactions and subsequent deprotection steps, paving the way for the rapid, automated synthesis of proline-containing peptides and other complex molecules.

Development of Biologically Active Compounds and Drug Candidates

This compound is a cornerstone intermediate in the synthesis of high-value, biologically active molecules and drug candidates. Its defined stereochemistry is crucial for creating enantiomerically pure pharmaceuticals, where biological activity is often dependent on a single enantiomer.

The metabolism of proline has been increasingly linked to neuronal function and various neurological and psychiatric disorders. nf-kbinhibitor.comdntb.gov.ua This has spurred interest in developing proline analogues and mimetics as potential therapeutic agents. nih.gov Compounds that can modulate pathways like NF-κB, which is implicated in neuroinflammation, are of particular interest. While direct synthesis of a marketed neurological drug from this compound is not yet documented, its use as a scaffold for creating novel proline-based compounds for neurological research is a significant area of future potential. Researchers are expected to use it to build libraries of novel molecules for screening against targets involved in conditions such as Alzheimer's disease, schizophrenia, and other central nervous system disorders. dntb.gov.uanih.gov

A highly successful application of this compound is in the development of potent anticancer agents, specifically Histone Deacetylase (HDAC) inhibitors and cyclic depsipeptides.

Histone Deacetylase (HDAC) Inhibitors: HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. researchgate.net Research has shown that this compound is a key starting material for a novel class of sulfonamide-based HDAC inhibitors. researchgate.netmdpi.com In these syntheses, the proline nitrogen is N-sulfonylated, and the core structure is further elaborated. Several compounds from these efforts have demonstrated significant potency in vitro. researchgate.netmdpi.com

Table 1: Synthesis and Activity of Novel Sulfonamide HDAC Inhibitors

| Compound | Starting Material | Synthetic Strategy | In Vitro Potency (IC₅₀) | Reference |

|---|

Cyclic Depsipeptides: These complex natural products, which contain both amide and ester bonds, often exhibit potent biological activities. This compound is an essential building block in the total synthesis of several cytotoxic cyclic depsipeptides. Its benzyl ester serves as a protecting group that is removed in later stages to enable macrolactamization or other key transformations. Notable examples include:

PM170453: A new cytotoxic cyclic depsipeptide isolated from the cyanobacterium Lyngbya sp., whose total synthesis was accomplished using the title compound as a precursor for a key fragment.

Destruxin E: The total synthesis of this V-ATPase inhibitor was achieved by coupling a complex side chain with L-proline benzyl ester. bris.ac.uk

Plitidepsin (Dehydrodidemnin B): The semi-synthesis of this potent anticancer agent, which has been investigated for multiple myeloma, involves the acylation of L-proline benzyl ester.

Innovations in Chiral Separation and Enantiomeric Enrichment Techniques

The enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Consequently, advanced analytical techniques for chiral separation and enantiomeric enrichment are critical. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as polysaccharide-based columns, is a primary method for separating enantiomers of proline derivatives.

Innovations in this area focus on both improving resolution and simplifying the process. One advanced strategy involves the derivatization of the proline analyte with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. These diastereomers can then be easily separated using standard, non-chiral reverse-phase HPLC, which is more common and cost-effective. This approach offers high sensitivity, allowing for the detection and quantification of minute amounts of the undesired enantiomer. Future developments will likely focus on new derivatization agents and optimizing chromatographic conditions to achieve even faster and more efficient separations, ensuring the highest purity of chiral building blocks.

Table 2: Chiral Separation Method for Prolinamide Enantiomers

| Method | Technique | Key Feature | Resolution (R) | Limit of Detection | Reference |

|---|

Expanding the Scope of Green Chemistry Applications

The principles of green chemistry—reducing waste, improving atom economy, and using less hazardous substances—are increasingly important in chemical synthesis. L-proline and its derivatives are at the forefront of organocatalysis, which is an inherently green technology as it avoids the use of often-toxic and expensive heavy metals.

Future work with this compound is expected to expand its role in green chemistry. This includes the development of recyclable catalytic systems, potentially by immobilizing the molecule or its derivatives on solid supports. researchgate.net Furthermore, greener methods for the synthesis of the compound itself are being explored. An industrial method that avoids thionyl chloride by using hydrogen chloride gas and a metal chloride catalyst improves the atom economy of the esterification process. The reusability of L-proline as a catalyst has been demonstrated in solvent-free grinding techniques, and similar principles could be applied to catalysts derived from its benzyl ester, further expanding the scope of its application in environmentally benign synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzyl-L-proline hydrochloride, and what critical steps ensure high yield?

The synthesis typically involves benzylation of L-proline derivatives, followed by purification. Key steps include:

- Protection of the amino group : Using benzyl chloride under alkaline conditions to prevent side reactions.

- Acidification and isolation : Converting the product to its hydrochloride salt for improved stability.

- Purification : Techniques like recrystallization or HPLC to achieve ≥95% purity. Reaction conditions (pH, temperature) must be tightly controlled to avoid racemization .

Q. What analytical methods are recommended for characterizing this compound?

Essential techniques include:

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biochemical studies?

Purity ≥95% is standard for research use. Methods include:

Q. What role does this compound play in peptide synthesis?

It serves as a proline analog to study conformational effects in peptides. The benzyl group stabilizes secondary structures (e.g., β-turns) by restricting backbone flexibility, aiding in structure-activity relationship studies .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.

- Handling : Use gloves and eye protection. Although non-hazardous per SDS, avoid prolonged skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Q. What are the implications of trace impurities in this compound for enzymatic studies?

Impurities like unreacted benzyl chloride or deprotected proline can inhibit enzymes (e.g., prolyl hydroxylases). Mitigation strategies:

Q. How can researchers reconcile discrepancies in reported melting points or optical rotations for this compound?

Variations may arise from:

Q. What advanced applications does this compound have in studying collagen stability?

As a hydroxyproline analog, it can probe collagen’s thermal denaturation. Applications include:

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Advanced methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.